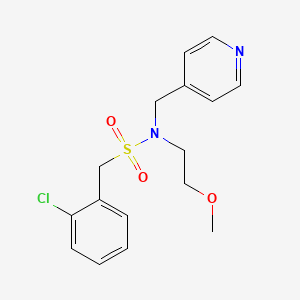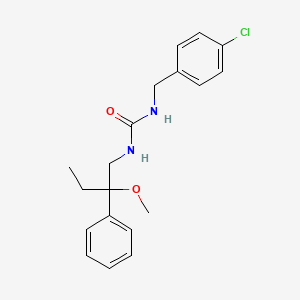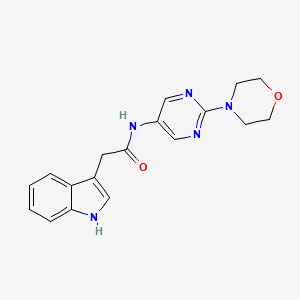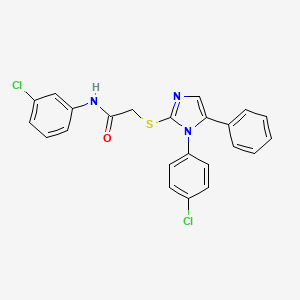![molecular formula C22H20ClN7O B2930460 (4-chlorophenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 920219-57-4](/img/structure/B2930460.png)
(4-chlorophenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that contains several functional groups, including a chlorophenyl group, a p-tolyl group, a triazolopyrimidine group, and a piperazine group . These groups are common in many pharmaceutical compounds and could potentially confer a wide range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings. These rings would likely contribute to the compound’s stability and could influence its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the chlorophenyl group could increase its lipophilicity, while the piperazine group could confer basicity .科学的研究の応用
Antiviral Activity
Indole derivatives, which share structural similarities with the compound , have been reported to exhibit antiviral properties. Compounds with indole nuclei have shown inhibitory activity against influenza A and other viruses . This suggests that our compound could potentially be developed as an antiviral agent, particularly if it demonstrates high selectivity and low cytotoxicity in preclinical studies.
Anti-inflammatory Properties
The indole scaffold is also associated with anti-inflammatory activities . Given the structural complexity of the compound, it may interact with various biological pathways to exert anti-inflammatory effects. This could be particularly useful in the development of new treatments for chronic inflammatory diseases.
Anticancer Applications
Many indole derivatives have been found to possess anticancer activities . The compound’s ability to bind with high affinity to multiple receptors could make it a valuable candidate for targeted cancer therapies, especially if it can be shown to inhibit the growth of cancer cells without affecting healthy cells.
Antimicrobial Effects
The indole nucleus is known to contribute to antimicrobial activity . As such, the compound could be explored for its efficacy against a range of bacterial and fungal pathogens, which could lead to the development of new antimicrobial agents.
Antitubercular Potential
Given the biological activities of indole derivatives, there is a possibility that the compound could exhibit antitubercular effects . This would be significant given the global challenge of tuberculosis and the need for more effective treatments.
Antidiabetic Activity
Indole derivatives have been associated with antidiabetic effects . The compound could be investigated for its potential to modulate blood glucose levels, which would be beneficial for the management of diabetes.
Antimalarial Properties
The indole nucleus has been implicated in antimalarial activity . Research into the compound’s efficacy against malaria parasites could contribute to the fight against malaria, particularly in developing new prophylactic or therapeutic agents.
Nonlinear Optical (NLO) Properties
A study on a related chalcone derivative has revealed significant NLO properties, including second and third harmonic generation, which are much higher than standard materials like urea . This suggests that the compound could be of interest for optoelectronic device fabrication, such as in the development of optical switches or memory devices.
作用機序
Target of Action
Similar compounds with a triazolo[4,5-d]pyrimidine core have been reported to have diverse biological activities . They have been found to bind with high affinity to multiple receptors, which could be helpful in developing new useful derivatives .
Mode of Action
Compounds with similar structures have shown to interact with their targets, leading to various biological activities . The interaction often results in changes at the molecular level, which can lead to observable effects at the cellular or organism level.
Biochemical Pathways
Compounds with similar structures have been found to affect various biochemical pathways, leading to a range of biological activities .
Result of Action
Compounds with similar structures have shown good antitumor activities . For instance, certain derivatives exhibited better antitumor activities than 5-fluorouracil against MGC-803 and Hela .
将来の方向性
特性
IUPAC Name |
(4-chlorophenyl)-[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN7O/c1-15-2-8-18(9-3-15)30-21-19(26-27-30)20(24-14-25-21)28-10-12-29(13-11-28)22(31)16-4-6-17(23)7-5-16/h2-9,14H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTKQCKORMUJWSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC=C(C=C5)Cl)N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-chlorophenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(Pentan-2-ylamino)methyl]phenol](/img/structure/B2930381.png)

![3-(4-Chlorophenyl)-7-[5-(2,4-dichlorophenyl)-2-furyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2930385.png)


![((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)(3,4,5-trimethoxyphenyl)methanone](/img/structure/B2930391.png)
![(5-Chlorothiophen-2-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone](/img/structure/B2930392.png)
![4-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octane-8-carbonyl)-1-(4-chlorophenyl)pyrrolidin-2-one](/img/structure/B2930394.png)



![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B2930400.png)